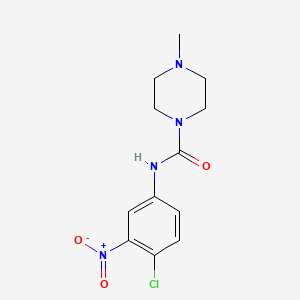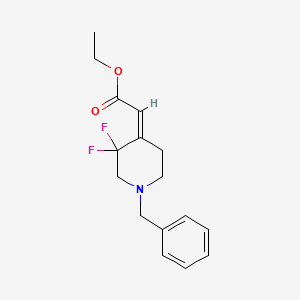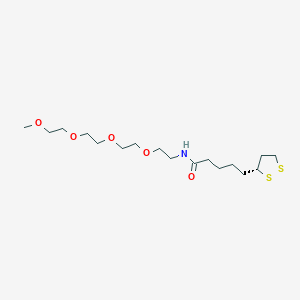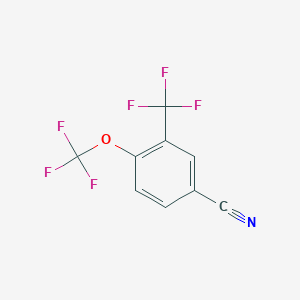
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine
Vue d'ensemble
Description
The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine” is a heterocyclic compound . It’s a part of the trifluoromethylpyridine (TFMP) class of compounds, which are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives like “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine” is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it . The exact molecular structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its boiling point, density, and solubility would be determined by the nature and arrangement of its atoms .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
This compound is a valuable building block in medicinal chemistry for the design and synthesis of new pharmaceuticals. Its structural motifs are common in molecules with biological activity, and it can serve as a precursor for the synthesis of potential drug candidates. The trifluoromethyl and methylthio groups are particularly interesting for their electron-withdrawing and lipophilic properties, respectively, which can enhance the bioavailability and metabolic stability of the drugs .
Agriculture: Pesticide Development
In the agricultural sector, this compound’s derivatives could be explored for the development of novel pesticides. The presence of the pyrimidine ring, a common moiety in herbicides and insecticides, suggests that it could be used to create compounds that target specific enzymes or receptors in pests, leading to more efficient and selective agrochemicals .
Material Science: Advanced Functional Materials
The compound’s unique combination of functional groups makes it a candidate for creating advanced materials with specific properties. For instance, it could be used in the synthesis of organic semiconductors or as a ligand for metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis .
Environmental Science: Pollutant Degradation
Researchers could investigate the use of this compound in environmental science, particularly in the degradation of pollutants. Its chemical structure may allow it to interact with various contaminants, facilitating their breakdown into less harmful substances. This application is crucial for the development of new methods to mitigate environmental pollution .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound could be utilized to study enzyme inhibition. Its structure could be modified to bind to active sites of specific enzymes, thereby inhibiting their function. This is particularly useful in understanding disease mechanisms and developing therapeutic strategies .
Chemical Synthesis: Heterocyclic Compound Production
Finally, this compound is an important heterocyclic intermediate in chemical synthesis. It can be used to produce a wide range of heterocyclic compounds, which are essential in various chemical industries, including pharmaceuticals, dyes, and agrochemicals. The versatility of the pyrimidine and pyridine rings offers numerous possibilities for chemical transformations .
Mécanisme D'action
The mechanism of action of this compound would depend on its specific use. For example, if it’s used as a pharmaceutical compound, its mechanism of action would involve interacting with biological targets in the body. If it’s used as an agrochemical, it might act by interfering with the life cycle of pests or diseases .
Safety and Hazards
Orientations Futures
The demand for TFMP derivatives has been increasing steadily in the last 30 years . Therefore, research into new synthetic methods and applications for these compounds is likely to continue. This could include the development of new pharmaceuticals and agrochemicals, as well as studies into the physical and chemical properties of these compounds .
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-4-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF4N3S/c1-20-10-7(13)4-18-9(19-10)8-6(12)2-5(3-17-8)11(14,15)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGQPFZPVCHAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF4N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B1409369.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409370.png)






![Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409385.png)

